molecular formula C7H3ClF3NO2 B1586468 2-Chloro-6-(trifluoromethyl)nicotinic acid CAS No. 280566-45-2

2-Chloro-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1586468
CAS No.: 280566-45-2
M. Wt: 225.55 g/mol
InChI Key: DXRBTBMFFGEVCX-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C(_7)H(_3)ClF(_3)NO(_2) It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and a trifluoromethyl group at the sixth position on the pyridine ring

Synthetic Routes and Reaction Conditions:

    Halogenation and Trifluoromethylation:

Industrial Production Methods:

  • Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation and reduction reactions produce corresponding oxides, amines, or alcohols.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a precursor for the development of novel agrochemicals and pharmaceuticals.

Biology and Medicine:

  • Investigated for its potential as an anti-inflammatory agent.
  • Studied for its role in modulating biological pathways related to nicotinic acid receptors.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the development of materials with specific electronic or optical properties.

Mechanism of Action

2-Chloro-6-(trifluoromethyl)nicotinic acid exerts its effects primarily through interactions with nicotinic acid receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)nicotinic acid
  • 2-Chloro-6-(difluoromethyl)nicotinic acid
  • 2-Bromo-6-(trifluoromethyl)nicotinic acid

Uniqueness:

  • The specific positioning of the chlorine and trifluoromethyl groups in 2-Chloro-6-(trifluoromethyl)nicotinic acid imparts unique electronic and steric properties, making it distinct in its reactivity and applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBTBMFFGEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380813
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280566-45-2
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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